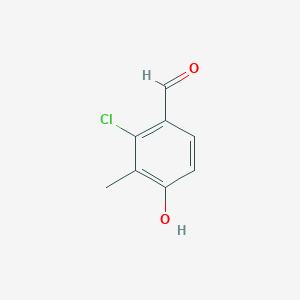

Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-

Description

Contextualization within Aromatic Aldehyde Research

Aromatic aldehydes, with benzaldehyde (B42025) as the parent compound, are a cornerstone of organic chemistry. openpr.com They are characterized by a formyl group (-CHO) directly attached to an aromatic ring. openpr.com Research in this area is extensive, driven by the versatile reactivity of the aldehyde group and the diverse effects of various substituents on the aromatic ring. openpr.commdpi.com The global aromatic aldehydes market is substantial, with applications in fragrances, flavors, pharmaceuticals, and agrochemicals, indicating the commercial and scientific importance of these compounds. growthmarketreports.comdataintelo.com The study of specific substituted benzaldehydes like 2-chloro-4-hydroxy-3-methylbenzaldehyde contributes to the fundamental understanding of structure-activity relationships and the development of novel synthetic methodologies. openpr.commdpi.com

Significance of Substituted Benzaldehydes in Organic Synthesis and Chemical Sciences

Substituted benzaldehydes are invaluable building blocks in organic synthesis. wisdomlib.orgwisdomlib.org The aldehyde group readily undergoes a variety of chemical transformations, including oxidation, reduction, and numerous nucleophilic addition reactions, such as the formation of cyanohydrins, acetals, and imines. byjus.comlearncbse.in The substituents on the aromatic ring modulate the reactivity of the aldehyde group and provide sites for further functionalization. wisdomlib.orgwisdomlib.org For instance, they are crucial starting materials for the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and polymers. dataintelo.com Their ability to participate in condensation reactions, such as the aldol (B89426) condensation and the Knoevenagel condensation, makes them indispensable tools for carbon-carbon bond formation. byjus.com

Research Landscape of Halogenated and Hydroxylated Benzaldehyde Derivatives

The presence of halogen and hydroxyl groups on the benzaldehyde ring introduces specific electronic and steric effects that significantly influence the molecule's properties and reactivity. Halogen atoms, like the chloro group in the target molecule, are electron-withdrawing through the inductive effect, which can increase the electrophilicity of the aldehyde's carbonyl carbon. jeeadv.ac.in Hydroxyl groups are electron-donating through resonance and can also participate in hydrogen bonding, affecting physical properties like boiling point and solubility. nih.gov

Research on halogenated and hydroxylated benzaldehydes is a vibrant field. For example, the direct ortho-hydroxylation of benzaldehydes has been a subject of significant research, with methods being developed to introduce a hydroxyl group at a specific position. acs.org The synthesis of various isomers, such as 2-hydroxy-3-methylbenzaldehyde (B1203309) and 4-chloro-2-hydroxybenzaldehyde, has been documented, highlighting the interest in preparing specifically substituted benzaldehydes. google.comnih.govchemicalbook.com These derivatives are often investigated for their biological activities and as intermediates in the synthesis of more complex molecules. researchgate.net The combination of these functional groups, as seen in 2-chloro-4-hydroxy-3-methylbenzaldehyde, presents a unique set of properties that can be exploited in various chemical applications.

Physicochemical Properties of 2-chloro-4-hydroxy-3-methylbenzaldehyde

| Property | Value |

| Molecular Formula | C8H7ClO2 |

| IUPAC Name | 2-chloro-4-hydroxy-3-methylbenzaldehyde |

| Molecular Weight | 170.59 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have limited solubility in water, but soluble in organic solvents like ethanol (B145695) and acetone. |

Synthesis of 2-chloro-4-hydroxy-3-methylbenzaldehyde

The synthesis of 2-chloro-4-hydroxy-3-methylbenzaldehyde can be approached through several synthetic routes, leveraging established reactions in organic chemistry. A plausible method involves the formylation of 2-chloro-6-methylphenol. The Reimer-Tiemann reaction, which uses chloroform (B151607) in a basic solution to introduce a formyl group onto a phenol (B47542) ring, is a classic method for synthesizing hydroxybenzaldehydes. jeeadv.ac.in

Another potential route could involve the chlorination and methylation of a pre-existing hydroxybenzaldehyde. For instance, starting with 4-hydroxybenzaldehyde, one could introduce a methyl group at the 3-position followed by chlorination at the 2-position, though controlling the regioselectivity of these reactions would be a critical challenge.

More modern synthetic approaches might employ palladium-catalyzed cross-coupling reactions to introduce the methyl group or directed ortho-lithiation followed by reaction with a formylating agent. The synthesis of substituted benzaldehydes is an active area of research, with new and more efficient methods continually being developed. rug.nlacs.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

55289-24-2 |

|---|---|

Molecular Formula |

C8H7ClO2 |

Molecular Weight |

170.59 g/mol |

IUPAC Name |

2-chloro-4-hydroxy-3-methylbenzaldehyde |

InChI |

InChI=1S/C8H7ClO2/c1-5-7(11)3-2-6(4-10)8(5)9/h2-4,11H,1H3 |

InChI Key |

FWFKVTMRNBKYRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C=O)O |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of Benzaldehyde, 2 Chloro 4 Hydroxy 3 Methyl and Analogues

Aldehyde Group Transformations

The aldehyde group is a primary site for a variety of chemical reactions, including oxidation, reduction, and nucleophilic additions.

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group of 2-chloro-4-hydroxy-3-methylbenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-chloro-4-hydroxy-3-methylbenzoic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. organic-chemistry.org

Common oxidizing agents for this conversion include:

Potassium permanganate (B83412) (KMnO4) in alkaline or acidic conditions.

Chromium trioxide (CrO3) in the presence of an acid, such as in the Jones oxidation. organic-chemistry.org

Tollens' reagent ([Ag(NH3)2]+), which is a mild oxidizing agent and its reaction is a classic test for aldehydes. learncbse.in

Pyridinium chlorochromate (PCC) with an excess of an oxidant like periodic acid (H5IO6). organic-chemistry.org

The general mechanism involves the initial formation of a hydrate (B1144303) from the aldehyde, which is then oxidized. The presence of the electron-donating hydroxyl group and the electron-withdrawing chloro group on the aromatic ring can influence the rate of oxidation.

A general scheme for the oxidation of a substituted benzaldehyde (B42025) to a benzoic acid is as follows:

Scheme 1: General oxidation of a substituted benzaldehyde to a substituted benzoic acid.

Research on related hydroxybenzoic acids has explored various synthetic routes, which often involve the oxidation of a corresponding aldehyde or alcohol. youtube.comrsc.org For instance, the synthesis of various hydroxybenzoic acids can be achieved through methods like the Kolbe-Schmitt reaction or by oxidation of the corresponding benzyl (B1604629) alcohols. youtube.com

Reduction Reactions to Alcohols

The aldehyde group can be reduced to a primary alcohol, yielding (2-chloro-4-hydroxy-3-methylphenyl)methanol. This is a fundamental transformation in organic synthesis.

Common reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH4): A mild and selective reducing agent for aldehydes and ketones. ncert.nic.in

Lithium aluminum hydride (LiAlH4): A powerful reducing agent that can also reduce other functional groups like esters and carboxylic acids. ncert.nic.in

Catalytic hydrogenation: Using hydrogen gas (H2) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). ncert.nic.in

The general reaction is a nucleophilic addition of a hydride ion (H-) to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Scheme 2: General reduction of a substituted benzaldehyde to a substituted benzyl alcohol.

The synthesis of related hydroxybenzyl alcohols, such as 2-hydroxy-3-methyl-benzyl alcohol and 4-hydroxy-3-methylbenzyl alcohol, has been documented and often serves as a precursor for the synthesis of the corresponding aldehydes. google.com The reduction of 2-chloro-4-hydroxy-3-methylbenzaldehyde would follow a similar pathway to yield (2-chloro-4-hydroxy-3-methylphenyl)methanol. sigmaaldrich.com

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This leads to a wide range of nucleophilic addition reactions, which are crucial for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of the aldehyde is influenced by both steric and electronic factors. learncbse.in

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), catalyzed by a weak base. nih.gov For 2-chloro-4-hydroxy-3-methylbenzaldehyde, this could involve reaction with malonic acid or its esters to form a substituted cinnamic acid derivative. The reaction proceeds via a carbanion intermediate generated from the active methylene compound. nih.gov

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes by reacting them with a phosphonium (B103445) ylide (a Wittig reagent). masterorganicchemistry.com This reaction is highly versatile and allows for the formation of a carbon-carbon double bond at a specific location. The reaction proceeds through a betaine (B1666868) intermediate or a [2+2] cycloaddition to form an oxaphosphetane, which then decomposes to the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com

Other Nucleophilic Additions: Other important nucleophilic addition reactions include the formation of cyanohydrins with hydrogen cyanide (HCN), acetals with alcohols in the presence of an acid catalyst, and imines with primary amines. byjus.com These reactions are fundamental in organic synthesis for the protection of the aldehyde group or for further functional group transformations. byjus.com

Reactivity of Halogen and Hydroxyl Substituents

The chloro and hydroxyl groups on the aromatic ring also exhibit characteristic reactivities.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The chlorine atom on the aromatic ring can potentially be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. However, SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org

The generally accepted mechanism for SNAr involves two steps:

Nucleophilic attack on the carbon bearing the halogen, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.org

Elimination of the leaving group (chloride ion) to restore the aromaticity of the ring.

For an SNAr reaction to occur on 2-chloro-4-hydroxy-3-methylbenzaldehyde, a strong nucleophile and potentially harsh reaction conditions would likely be necessary. The reactivity would be significantly lower than that of substrates with multiple, strong electron-withdrawing groups like nitro groups. libretexts.org

Derivatization of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be readily derivatized. Common reactions include etherification and esterification.

Etherification (Williamson Ether Synthesis): The hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base. The base (e.g., sodium hydroxide (B78521) or potassium carbonate) deprotonates the hydroxyl group to form a phenoxide ion, which then acts as a nucleophile and attacks the alkyl halide.

Scheme 3: General etherification of a substituted phenol (B47542).

Esterification: The hydroxyl group can be esterified by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine). This reaction proceeds via nucleophilic acyl substitution where the phenolic oxygen attacks the carbonyl carbon of the acylating agent. researchgate.net

The derivatization of the hydroxyl group is a common strategy in organic synthesis to protect it from unwanted reactions or to modify the properties of the molecule. researchgate.netrasayanjournal.co.in

Condensation Reactions and Schiff Base Formation

The aldehyde functional group of "Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-" is a prime site for nucleophilic attack, leading to a range of condensation reactions. These reactions involve the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a water molecule.

The reaction between an aldehyde and a primary amine to form a Schiff base, or an imine, is a fundamental and widely utilized transformation in organic synthesis. learncbse.inbyjus.com The general mechanism involves a two-step process. nih.gov First, the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the benzaldehyde. This nucleophilic addition results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.govmdpi.com This initial step is typically reversible.

The second step involves the acid-catalyzed dehydration of the carbinolamine. Protonation of the hydroxyl group converts it into a good leaving group (water), which is subsequently eliminated to form a carbon-nitrogen double bond (C=N), the characteristic feature of a Schiff base. byjus.com The presence of the substituents on the aromatic ring of "Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-" influences the rate of this reaction. The electron-withdrawing chlorine atom can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack. Conversely, the electron-donating methyl and hydroxyl groups may slightly diminish this effect.

The scope of this reaction is broad, allowing for the synthesis of a diverse array of Schiff bases by varying the primary amine reactant. Analogous compounds, such as 2-chlorobenzaldehyde (B119727) and various substituted salicylaldehydes, have been successfully reacted with a wide range of aliphatic and aromatic amines to produce novel Schiff bases with applications in coordination chemistry and materials science. nih.govnih.gov For instance, research on related substituted benzaldehydes has demonstrated their condensation with different anilines to yield a variety of Schiff's bases. researchgate.net

Table 1: Examples of Schiff Base Synthesis with Benzaldehyde Analogues

| Benzaldehyde Analogue | Amine Reactant | Product Type | Reference |

| 2-Chlorobenzaldehyde | 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine | Dimeric Schiff Base | nih.gov |

| Salicylaldehyde derivatives | Amino acid methyl esters | Schiff Base Ligands | nih.gov |

| 4-Nitrobenzaldehyde | 5-Chloro-2-aminobenzoic acid | Schiff Base (5-C-2-4-NABA) | nih.gov |

| 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde | Various anilines | Coumarin-based Schiff Bases | researchgate.net |

This table is generated based on data from related research and is for illustrative purposes.

Similar to the reaction with primary amines, "Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-" readily undergoes condensation with hydrazine (B178648) and its derivatives (such as phenylhydrazine, 2,4-dinitrophenylhydrazine, and semicarbazide) to form hydrazones. learncbse.inbyjus.com The mechanism is analogous to Schiff base formation, involving the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by dehydration.

Hydrazones derived from substituted benzaldehydes are stable, often crystalline, compounds that are well-characterized by spectroscopic methods. nih.govvjs.ac.vn For example, various hydrazones have been synthesized from 4-hydroxy-3-methoxybenzaldehyde (vanillin) and 4-hydroxybenzaldehyde. nih.gov

A particularly relevant class of derivatives are thiosemicarbazones, which are formed through the reaction of an aldehyde with a thiosemicarbazide (B42300). Research has shown the successful synthesis of N-thioamide thiosemicarbazones from the closely related 2-chloro-4-hydroxy-benzaldehyde. researchgate.net These thiosemicarbazones can act as bidentate ligands, coordinating to metal centers through the sulfur and the azomethine nitrogen atoms. researchgate.net The reaction of "Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-" with thiosemicarbazide or its derivatives is expected to proceed similarly, yielding the corresponding thiosemicarbazone.

Table 2: Hydrazone and Thiosemicarbazone Derivatives from Benzaldehyde Analogues

| Benzaldehyde Analogue | Hydrazine/Thiosemicarbazide Derivative | Product Type | Reference |

| 4-Hydroxy-3-nitrobenzaldehyde | N-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl)acetamide | Benzo[d]thiazole-containing hydrazone | vjs.ac.vn |

| 4-Hydroxy-3-methoxybenzaldehyde | Isonicotinic hydrazide | Isoniazid-based hydrazone | nih.gov |

| Benzaldehyde | 2-Chlorophenyl-1-carbonylhydrazine | Phenyl carbonyl hydrazone | psu.edu |

| 2-Chloro-4-hydroxy-benzaldehyde | Thiosemicarbazide, N-methylthiosemicarbazide, N-phenylthiosemicarbazide | Thiosemicarbazones | researchgate.net |

This table is generated based on data from related research and is for illustrative purposes.

The aldehyde functionality of "Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-" allows it to participate in other important condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations.

In the Knoevenagel condensation , the aldehyde reacts with a compound containing an active methylene group (e.g., malonic acid, ethyl acetoacetate) in the presence of a weak base (like piperidine (B6355638) or pyridine). This reaction leads to the formation of a new carbon-carbon double bond. For instance, the analogue 4-hydroxy-3-methylbenzaldehyde (B106927) has been used in a condensation reaction with 3-acetylcoumarin (B160212) to synthesize a 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin (B35378) derivative. researchgate.net

The Claisen-Schmidt condensation (a type of crossed aldol (B89426) condensation) involves the reaction of an aromatic aldehyde with an aliphatic aldehyde or ketone in the presence of a base to form an α,β-unsaturated aldehyde or ketone. learncbse.in Given its structure, "Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-" can act as the aromatic aldehyde component in such reactions.

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity refers to the preference for a reaction to occur at one specific site on a molecule over other possible sites. miracosta.eduwikipedia.org In the context of "Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-", regioselectivity is primarily a consideration for reactions involving the aromatic ring, such as electrophilic aromatic substitution. However, in the condensation reactions discussed, the primary site of reaction is the aldehyde group, which is inherently selective.

Stereoselectivity, the preferential formation of one stereoisomer over another, can be relevant in the products of condensation reactions. For hydrazones, the C=N double bond can exist as E and Z geometric isomers. In many reported cases for hydrazones derived from aromatic aldehydes, a mixture of conformers is observed in solution, although one isomer often predominates. vjs.ac.vn The specific ratio of E/Z isomers can be influenced by the steric and electronic nature of the substituents on both the aldehyde and hydrazine components, as well as by the solvent and temperature conditions. For reactions that create a new chiral center, such as the addition of a Grignard reagent to the aldehyde, the formation of enantiomers or diastereomers would be a key consideration, though this falls outside the scope of condensation reactions.

In biocatalytic reactions, high degrees of regioselectivity and stereoselectivity can be achieved. For example, in the hydroxyazidation of alkenes, enzymes can direct the reaction to a specific carbon atom (regioselectivity) and produce a single enantiomer (stereoselectivity). nih.gov While not a condensation reaction, this illustrates the potential for controlling selectivity in transformations of complex organic molecules. For the condensation products of "Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-", achieving high stereoselectivity might require the use of chiral auxiliaries or catalysts.

A comprehensive search for scientific literature and spectroscopic data has been conducted to generate an article on the chemical compound "Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-" as per the specified detailed outline.

The investigation included targeted queries for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Infrared (IR) and Raman spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy data specific to this compound. The searches also aimed to find synthesis and characterization reports that would contain the required experimental findings.

Despite these extensive efforts, no published experimental spectroscopic data (NMR, IR, Raman, or UV-Vis) for "Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-" could be located. While data for various isomers and related benzaldehyde derivatives are available, such as for 4-hydroxy-3-methylbenzaldehyde researchgate.netnih.govresearchgate.net and 2-chloro-3-hydroxy-4-methoxybenzaldehyde (B1582899) sigmaaldrich.com, the distinct substitution pattern of the requested compound means that the spectroscopic data from these other molecules cannot be used to accurately represent the target compound.

The creation of a scientifically accurate and informative article, as instructed, is contingent on the availability of reliable, published research findings. Without access to primary or secondary data sources containing the specific spectral assignments, vibrational mode analyses, and spectroscopic characteristics for "Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-", it is not possible to fulfill the request. Generating content based on predictions or data from related but different structures would be speculative and would not meet the required standards of scientific accuracy.

Therefore, due to the lack of available scientific data for "Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-", the requested article cannot be generated.

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Maxima Analysis

The UV-Visible spectrum of benzaldehydes is characterized by electronic transitions within the benzene (B151609) ring and the carbonyl group. For Benzaldehyde (B42025), 2-chloro-4-hydroxy-3-methyl-, two primary absorption bands are anticipated. The first, a weaker n → π* transition of the carbonyl group, is typically observed in the longer wavelength region (around 280-320 nm). The second, a more intense π → π* transition involving the entire conjugated system of the aromatic ring and the aldehyde group, is expected at a shorter wavelength (around 220-260 nm). researchgate.net

The precise absorption maxima (λmax) are influenced by the solvent polarity, with more polar solvents generally causing a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions. For instance, the UV spectrum of benzaldehyde in water exhibits a π → π* transition at 248 nm and an n → π* transition at 283 nm. researchgate.net

Table 1: Predicted UV-Vis Absorption Maxima for Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- in a Non-polar Solvent

| Transition | Predicted λmax (nm) | Associated Functional Group |

|---|---|---|

| π → π | ~255 | Aromatic ring and Carbonyl group |

| n → π | ~290 | Carbonyl group |

Influence of Substituents on Electronic Properties

The electronic properties of Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- are a composite of the effects of its substituents. The hydroxyl (-OH) group at the para position and the methyl (-CH3) group at the meta position are electron-donating groups, which increase the electron density of the aromatic ring through resonance and inductive effects, respectively. This increased electron density generally leads to a bathochromic shift of the π → π* absorption band.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and structural features of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry would be the definitive technique to confirm the molecular formula of Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-, which is C8H7ClO2. The exact mass can be calculated with high precision, allowing for unambiguous identification.

Table 2: Predicted HRMS Data for Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Predicted Adducts [M+H]+ (m/z) |

|---|---|---|

| C8H7ClO2 | 170.0135 | 171.0208 |

Fragmentation Pattern Analysis for Structural Insights

In electron ionization mass spectrometry, Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- would undergo characteristic fragmentation. The molecular ion peak ([M]+) would be observed at m/z 170 (for 35Cl) and 172 (for 37Cl) with an approximate intensity ratio of 3:1, which is characteristic for a monochlorinated compound.

Key fragmentation pathways for substituted benzaldehydes often involve the loss of a hydrogen atom to form a stable acylium ion ([M-H]+), or the loss of the formyl group (-CHO) to give [M-CHO]+. docbrown.infolibretexts.org For the target compound, the following primary fragmentation steps are predicted:

Loss of H·: [C8H7ClO2]+· → [C8H6ClO2]+ (m/z 169/171)

Loss of CHO·: [C8H7ClO2]+· → [C7H6ClO]+ (m/z 141/143)

Loss of Cl·: [C8H7ClO2]+· → [C8H7O2]+ (m/z 135)

Further fragmentation of these primary ions would provide additional structural information. For example, the [C7H6ClO]+ ion could subsequently lose CO to yield a chlorophenyl cation.

X-ray Crystallography for Solid-State Structural Analysis

While no specific crystallographic data for Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- is publicly available, the solid-state structure can be inferred from studies on similar substituted aromatic compounds.

Crystal Packing and Intermolecular Interactions

The crystal packing of Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- would be dominated by intermolecular hydrogen bonding involving the hydroxyl group as a donor and the carbonyl oxygen as an acceptor. This is a common and strong interaction that directs the assembly of molecules in the solid state. hmdb.ca

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely applied tool in computational chemistry for predicting molecular properties.

Optimized Molecular Geometry and Conformer Analysis

A crucial first step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure. For 2-chloro-4-hydroxy-3-methylbenzaldehyde, this would involve geometry optimization calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process identifies the lowest energy arrangement of the atoms.

Furthermore, due to the presence of rotatable bonds (specifically the C-C bond connecting the aldehyde group to the benzene (B151609) ring and the C-O bond of the hydroxyl group), conformer analysis would be essential. This involves systematically rotating these bonds and performing energy calculations to identify all possible stable conformers and their relative energies. The most stable conformer would be the one with the lowest energy, and its geometry would be used for subsequent calculations. For similar molecules, studies have shown that different conformers can have significantly different energies and properties. dergipark.org.tr

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of 2-Chloro-4-hydroxy-3-methylbenzaldehyde (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | 1.74 Å |

| C-O (hydroxyl) | 1.36 Å | |

| C-C (methyl) | 1.51 Å | |

| C=O (aldehyde) | 1.22 Å | |

| Bond Angle | C-C-Cl | 120.5° |

| C-C-O (hydroxyl) | 118.0° | |

| C-C-C (methyl) | 121.0° | |

| C-C=O (aldehyde) | 124.5° | |

| Dihedral Angle | O=C-C-C | ~0° or ~180° |

| Note: These values are illustrative and would need to be confirmed by actual DFT calculations. |

Prediction of Vibrational Spectra and Comparison with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. A normal coordinate analysis can be performed to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. nih.gov

The predicted spectrum can then be compared with an experimentally obtained spectrum to validate the accuracy of the computational model. Discrepancies between the theoretical and experimental spectra can often be resolved by applying a scaling factor to the calculated frequencies. This comparison is a powerful tool for confirming the molecular structure and understanding its vibrational properties. For benzaldehyde (B42025) and its derivatives, characteristic vibrational frequencies for the C=O stretch of the aldehyde group are typically observed around 1700 cm⁻¹. docbrown.inforesearchgate.net The O-H stretching frequency of the hydroxyl group would also be a key feature, likely showing broadening due to hydrogen bonding. researchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations provide valuable insights into these properties.

HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive. For substituted benzaldehydes, the HOMO-LUMO gap can be influenced by the nature and position of the substituents. mdpi.commdpi.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In 2-chloro-4-hydroxy-3-methylbenzaldehyde, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to be regions of negative potential (red/yellow), while the hydrogen atom of the hydroxyl group and the region around the chlorine atom might show positive potential (blue). researchgate.net This information is invaluable for predicting how the molecule will interact with other reagents.

Table 2: Hypothetical Electronic Properties of 2-Chloro-4-hydroxy-3-methylbenzaldehyde (Calculated at the B3LYP/6-311++G(d,p) level)

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Note: These values are illustrative and would need to be confirmed by actual DFT calculations. |

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital methods are another class of computational techniques that solve the electronic Schrödinger equation without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy.

For 2-chloro-4-hydroxy-3-methylbenzaldehyde, ab initio calculations could be used to:

Provide a benchmark for the results obtained from DFT calculations.

Investigate excited state properties, which are important for understanding the molecule's response to light (photochemistry).

Obtain highly accurate energies for different conformers and transition states of reactions.

Studies on similar molecules have utilized ab initio methods to understand processes like proton transfer. researchgate.net

Molecular Dynamics (MD) Simulations to Elucidate Conformational Behavior and Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule and any surrounding solvent molecules, MD simulations can track the trajectory of the system over time.

For 2-chloro-4-hydroxy-3-methylbenzaldehyde, MD simulations could be used to:

Explore the conformational landscape in a more dynamic way than static calculations, revealing the flexibility of the molecule and the transitions between different conformers.

Study the interactions of the molecule with solvent molecules, such as water, to understand its solvation properties.

Investigate how the molecule might interact with a biological target, such as a protein binding site, by simulating the complex in a relevant environment.

MD simulations have been successfully applied to study the behavior of phenolic compounds and other related molecules in various environments. nih.govmdpi.com

Quantum Chemical Studies on Reactivity and Reaction Pathways

Quantum chemical methods can be employed to investigate the reactivity of 2-chloro-4-hydroxy-3-methylbenzaldehyde and to map out the potential energy surfaces of its reactions.

This would involve:

Locating Transition States: For a given reaction, the transition state is the highest energy point along the reaction coordinate. Quantum chemical calculations can be used to find the geometry and energy of the transition state, which is crucial for determining the activation energy and the rate of the reaction.

Reaction Mechanism Elucidation: By mapping out the entire reaction pathway, including reactants, intermediates, transition states, and products, a detailed understanding of the reaction mechanism can be achieved. For example, the reactivity of the aldehyde group towards nucleophiles or the potential for electrophilic aromatic substitution on the benzene ring could be investigated. canterbury.ac.uknih.gov

Quantum chemical studies on the reactivity of benzaldehyde and its derivatives have provided valuable insights into various chemical transformations. nih.govchemrevlett.com

Computational Prediction of Spectroscopic Parameters

The theoretical examination of "Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-" and its analogues provides a foundational understanding of their structural and electronic properties, which are directly related to their spectroscopic signatures. While specific computational studies on "Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-" are not extensively available in the reviewed literature, the methodologies applied to structurally similar compounds, such as other substituted benzaldehydes, offer a clear framework for predicting its spectroscopic parameters.

Density Functional Theory (DFT) is a primary tool for these predictions. For instance, studies on related compounds like 3-chloro-4-hydroxybenzaldehyde (B1581250) have utilized the B3LYP functional with a 6-31G* basis set to compute harmonic vibrational frequencies. researchgate.net This approach allows for the prediction of the infrared (IR) and Raman spectra. The calculations for the most stable conformer of 3-chloro-4-hydroxybenzaldehyde, which is determined to be the cis form with respect to the hydroxyl and chloro groups, show a strong correlation with experimental data. researchgate.net Key predicted vibrational frequencies for this analogue include the C=O stretching vibration at approximately 1727 cm⁻¹ and the aldehydic C-H stretching at around 2798 cm⁻¹. researchgate.net The presence of a hydroxyl group often leads to intermolecular hydrogen bonding, which can be computationally modeled by considering dimeric structures, providing a more accurate prediction of the observed spectra. researchgate.net

To illustrate the type of data generated, the following table presents a selection of predicted vibrational frequencies for the analogous compound, 3-chloro-4-hydroxybenzaldehyde, calculated using the B3LYP/6-31G* method.

Table 1: Predicted Vibrational Frequencies for 3-chloro-4-hydroxybenzaldehyde

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | ~3180 (broad, indicating H-bonding) |

| C-H (aldehyde) Stretch | 2798 |

| C=O Stretch | 1727 |

| Ring C-C Stretch | ~1600 |

| O-H in-plane bend | ~1290 |

| C-Cl Stretch | ~700-800 |

Data is for the analogous compound 3-chloro-4-hydroxybenzaldehyde and is intended to be representative. researchgate.net

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). For example, a study on 2-chloro-3,4-dimethoxybenzaldehyde (B52801) used TD-DFT with the B3LYP functional and 6-31+G(d,p) and 6-311++G(d,p) basis sets to calculate excitation energies and oscillator strengths. rajpub.comresearchgate.net These calculations can predict the λmax values which are crucial for understanding the electronic transitions within the molecule.

Table 2: Representative Predicted UV-Vis Spectral Data for an Analogous Chloro-substituted Benzaldehyde

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| n -> π* | ~320 | 0.015 |

| π -> π* | ~280 | 0.250 |

| π -> π* | ~240 | 0.450 |

This data is hypothetical and representative of what would be calculated for a chloro-hydroxy-substituted benzaldehyde using TD-DFT methods. rajpub.comresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies are powerful statistical methods used to predict the physicochemical properties of chemicals based on their molecular structure. These models establish a mathematical relationship between a set of molecular descriptors and a specific property. For substituted benzaldehydes, QSPR models have been successfully developed to predict various properties, including spectroscopic data like ¹⁷O NMR chemical shifts. acs.orgresearchgate.net

A notable study on a series of 50 substituted benzaldehydes employed a semi-empirical PM3 method to optimize molecular geometries and calculate a wide range of electronic and steric descriptors. acs.orgresearchgate.net These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic distribution. The properties of the benzene ring, the aldehyde group, and the bond connecting them were all taken into account. acs.orgresearchgate.net

The QSPR models were then built using regression techniques such as Partial Least-Squares (PLS) and Principal Component Regression (PCR). acs.orgresearchgate.net These methods are well-suited for handling large datasets of descriptors, many of which may be inter-correlated. The resulting models were able to accurately predict the ¹⁷O carbonyl chemical shifts for a separate set of benzaldehyde derivatives, demonstrating the predictive power of the QSPR approach. acs.orgresearchgate.net

The selection of descriptors is a critical step in QSPR modeling. For substituted benzaldehydes, these can include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters for the substituents.

Topological Descriptors: These are numerical values derived from the molecular graph, representing aspects like branching and connectivity.

To illustrate the application of QSPR, a sample data table with hypothetical descriptor values for a few substituted benzaldehydes is presented below.

Table 3: Example of Molecular Descriptors Used in QSPR Studies of Substituted Benzaldehydes

| Compound | LogP | Molar Refractivity | Surface Area (Ų) | Predicted Property (e.g., ¹⁷O shift) |

|---|---|---|---|---|

| Benzaldehyde | 1.48 | 32.3 | 135.2 | 550 ppm |

| 4-Hydroxybenzaldehyde | 1.35 | 32.9 | 145.8 | 540 ppm |

| 4-Chlorobenzaldehyde | 2.16 | 37.1 | 150.5 | 555 ppm |

| 2-Chlorobenzaldehyde (B119727) | 2.05 | 37.1 | 150.5 | 565 ppm |

This data is illustrative and based on the types of descriptors used in QSPR studies of substituted benzaldehydes. acs.orgresearchgate.net

The robustness of QSPR models is typically validated through various statistical methods, including cross-validation (e.g., leave-one-out) and external validation with a test set of compounds not used in the model development. acs.orgresearchgate.net The success of these models for a broad range of substituted benzaldehydes indicates that a reliable QSPR model could be developed for "Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-" to predict its properties, provided a suitable training set of related compounds is available.

Advanced Applications in Chemical Synthesis and Materials Science

Role as Key Reactant and Intermediate in Complex Organic Synthesis

The reactivity of 2-chloro-4-hydroxy-3-methylbenzaldehyde makes it an important intermediate in the synthesis of elaborate molecular structures. The interplay of its functional groups allows for sequential and controlled reactions to build complex scaffolds.

Precursor for Complex Chemical Scaffolds

A significant application of substituted benzaldehydes, including 2-chloro-4-hydroxy-3-methylbenzaldehyde, is in the synthesis of heterocyclic compounds like coumarins. researchcommons.orgnih.govresearchgate.net Coumarins, or benzo-2-pyrones, are a major class of natural products and are pivotal in synthetic organic chemistry. researchgate.net The synthesis often proceeds through reactions like the Perkin condensation or Knoevenagel condensation, where the aldehyde group reacts with an active methylene (B1212753) compound. nih.gov

For instance, 4-hydroxycoumarins can be synthesized and subsequently reacted with agents like phosphoryl chloride to produce 4-chloro-3-formyl coumarins. researchcommons.org These formyl coumarins are themselves versatile intermediates, capable of undergoing further reactions such as hydrazinolysis to form pyrazolo coumarin (B35378) derivatives or reactions with hydroxylamine (B1172632) to yield oxime derivatives. researchcommons.org The ability to build such complex heterocyclic systems highlights the role of the parent benzaldehyde (B42025) as a foundational scaffold.

Another important class of molecules derived from this benzaldehyde are chalcones, which are precursors to flavonoids. rjpbcs.comresearchgate.net The Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone (B1666503) is a common route to synthesize chalcones. rjpbcs.comnih.gov These chalcone (B49325) frameworks are known for a wide spectrum of biological activities and serve as key intermediates in the synthesis of other important heterocycles. rjpbcs.comnih.gov

Table 1: Examples of Complex Scaffolds Derived from Substituted Benzaldehydes

| Precursor Aldehyde | Reaction Type | Resulting Scaffold | Reference |

| 2-chloro-4-hydroxy-3-methylbenzaldehyde | Knoevenagel/Pechmann Condensation | Substituted Coumarins | nih.gov |

| Substituted Salicylaldehydes | Perkin Condensation | 3-Arylcoumarins | nih.gov |

| 2-chloro-4-hydroxy-3-methylbenzaldehyde | Claisen-Schmidt Condensation | Substituted Chalcones | rjpbcs.com |

| 4-Hydroxycoumarin (derived intermediate) | Reaction with POCl₃ | 4-Chloro-3-formyl coumarin | researchcommons.org |

| 4-Chloro-3-formyl coumarin | Hydrazinolysis | Pyrazolo coumarin | researchcommons.org |

Building Block for Agrochemical and Dye Synthesis

The structural motifs derived from 2-chloro-4-hydroxy-3-methylbenzaldehyde are relevant in the development of agrochemicals and dyes. Coumarin derivatives, for example, are used as starting materials or intermediates in the agrochemical industry. researchgate.net While specific agrochemicals derived directly from 2-chloro-4-hydroxy-3-methylbenzaldehyde are not extensively documented in readily available literature, the synthesis of structurally related compounds for such purposes is a known application of this chemical class.

In the field of dye synthesis, the aldehyde functional group is key to forming Schiff bases (imines) through condensation with primary amines. nih.govresearchgate.net These Schiff bases often possess chromophoric properties, meaning they can absorb and emit light, making them suitable for use as dyes. nih.gov The electronic properties of the resulting dye can be fine-tuned by the substituents on the benzaldehyde ring.

Derivatives with Tailored Photophysical or Electronic Properties

By chemically modifying 2-chloro-4-hydroxy-3-methylbenzaldehyde, new molecules with specific light-interacting (photophysical) or electronic properties can be designed for use in sensors and advanced optical materials.

Synthesis of Fluorescent Sensors

Schiff bases derived from hydroxyl-substituted aldehydes like 2-chloro-4-hydroxy-3-methylbenzaldehyde are prominent in the development of fluorescent chemosensors. nih.govbohrium.com These sensors operate through mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Excited-State Intramolecular Proton Transfer (ESIPT). bohrium.com

The general principle involves synthesizing a Schiff base that is initially weakly fluorescent. nih.gov Upon binding to a specific metal ion, the molecular structure becomes more rigid, which can restrict C=N isomerism and enhance fluorescence (a "turn-on" sensor). nih.gov The hydroxyl and imine groups of the Schiff base act as binding sites for the target ion. nih.govnih.gov Research has shown that salicylaldehyde-based chemosensors are widely studied for the detection of ions like Al³⁺. bohrium.com Similarly, chromone-based Schiff bases have been developed for the colorimetric detection of ions such as Cu²⁺, Fe³⁺, and V⁵⁺ in aqueous solutions. nih.gov The specificity and sensitivity of these sensors can be tuned by altering the substituents on the aldehyde ring. nih.govbohrium.com

Table 2: Principles of Fluorescent Sensors Based on Aldehyde Derivatives

| Sensor Component | Target Analyte | Sensing Mechanism | Key Feature | Reference |

| Schiff Base | Metal Ions (e.g., Al³⁺, Cu²⁺) | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" upon ion binding | nih.gov |

| Salicylaldehyde Derivative | Al³⁺ | PET, CHEF, ESIPT | High sensitivity and selectivity | bohrium.com |

| Chromone-based Schiff Base | Cu²⁺, Fe³⁺, V⁵⁺ | Colorimetric Change | Naked-eye detection | nih.gov |

Nonlinear Optical (NLO) Material Development

Chalcones, synthesized from precursors like 2-chloro-4-hydroxy-3-methylbenzaldehyde, are investigated for their nonlinear optical (NLO) properties. NLO materials have applications in technologies like optical switching and frequency conversion. The NLO response of a chalcone is influenced by the presence of electron-donating groups (like -OH) and electron-withdrawing groups on the aromatic rings, which create a "push-pull" electronic system across the molecule.

The α,β-unsaturated carbonyl system of the chalcone framework facilitates intramolecular charge transfer from the donor-substituted ring to the acceptor-substituted ring, which is a key requirement for second-order NLO activity. While direct studies on the NLO properties of chalcones derived specifically from 2-chloro-4-hydroxy-3-methylbenzaldehyde are not prominent, the general principles of chalcone design for NLO applications are well-established. rjpbcs.comnih.gov

Applications in Surface Chemistry and Coatings

The reactivity of 2-chloro-4-hydroxy-3-methylbenzaldehyde and its derivatives also lends itself to applications in surface modification and the formulation of protective coatings. For instance, Schiff bases and other derivatives can be used as corrosion inhibitors for metals. These molecules can adsorb onto the metal surface, forming a protective film that shields the metal from corrosive agents. The heteroatoms (oxygen, nitrogen) in these molecules can act as centers for adsorption on the metal surface.

Furthermore, the compound can be used to synthesize more complex molecules that are then incorporated into polymer coatings to enhance properties such as UV resistance, thermal stability, or to introduce specific functionalities to the surface.

Corrosion Inhibition Studies

While direct studies on the corrosion inhibition properties of Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- are not available, research on other halogen-substituted benzaldehyde derivatives provides insight into their potential as corrosion inhibitors. For instance, studies on halogen-substituted benzaldehyde thiosemicarbazones have demonstrated their effectiveness in protecting mild steel in acidic environments like hydrochloric acid solutions. nih.gov

The general mechanism for such organic inhibitors involves the adsorption of the molecule onto the metal surface, forming a protective film. This adsorption is facilitated by the presence of heteroatoms (like oxygen and chlorine in the case of the subject compound) and aromatic rings, which can interact with the vacant d-orbitals of the iron atoms. This interaction can be either physisorption (electrostatic interaction) or chemisorption (covalent bonding), and often follows established adsorption isotherms like the Langmuir model. nih.gov

Polarization studies of similar compounds, such as various benzaldehyde derivatives, have often shown them to be mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov A US patent also describes the use of aromatic aldehydes, including benzaldehyde derivatives, as corrosion inhibitors in various industrial processes, particularly in inert atmospheres where they can protect metallic surfaces from corrosive agents like hydrogen sulfide (B99878) and hydrochloric acid without deactivating catalysts. google.com

Hypothetical Performance Data for a Substituted Benzaldehyde Derivative:

To illustrate the type of data generated in such studies, the following is a hypothetical data table for a generic substituted benzaldehyde inhibitor.

| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 | 5.2 | 0 |

| 50 | 2.1 | 59.6 |

| 100 | 1.3 | 75.0 |

| 200 | 0.8 | 84.6 |

| 400 | 0.5 | 90.4 |

This table is for illustrative purposes only and does not represent actual data for Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-.

Investigation of Functionalized Polymeric Materials

There is no specific research available on the use of Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- in the investigation of functionalized polymeric materials. However, the aldehyde functional group is known to be reactive and can participate in various polymerization reactions. For example, research on polyphthalaldehyde derivatives shows that substituted aldehydes can be polymerized to create materials with tunable thermal and chemical properties. chemrxiv.org The presence of hydroxyl and chloro groups on the benzaldehyde ring could also be exploited for post-polymerization modification, allowing for the introduction of other functional moieties.

Functionalized polymers are macromolecules that have chemically bound functional groups, which can impart specific properties and applications, such as use as catalysts, reagents, or in the development of advanced materials. routledge.com The synthesis of such polymers can involve the polymerization of functional monomers or the modification of a pre-existing polymer backbone. routledge.com

Given its structure, Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- could hypothetically be used to create functionalized polymers through several routes:

Direct Polymerization: The aldehyde group could undergo polymerization, potentially leading to a polyacetal structure. The substituents on the benzene (B151609) ring would then act as functional pendants along the polymer chain.

Condensation Reactions: The hydroxyl group could be used in condensation polymerization with other monomers to form polyesters or polyethers.

Grafting: The entire molecule could be grafted onto an existing polymer backbone to introduce its specific functionalities.

Comparative Studies with Isomeric and Analogous Benzaldehyde Derivatives

Regioisomeric Analysis: Structural and Reactivity Differences

The arrangement of substituents on the aromatic ring significantly alters a molecule's properties. Comparing Benzaldehyde (B42025), 2-chloro-4-hydroxy-3-methyl- with its regioisomers—isomers with the same atoms connected differently—reveals key differences in structure and reactivity.

The electronic nature of the substituents plays a critical role. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, increasing the electron density of the ring, particularly at the ortho and para positions. Conversely, the chloro (-Cl) group is electron-withdrawing via induction but can donate electron density through resonance. researchgate.netsrce.hr The aldehyde group (-CHO) itself is a deactivating, electron-withdrawing group. docbrown.info This complex interplay influences the reactivity of the aldehyde functional group and the aromatic ring.

For instance, a computational study on the isomers 2-chloro-3-hydroxybenzaldehyde (B1361139) and 3-chloro-4-hydroxybenzaldehyde (B1581250) highlighted structural differences. The position of the chlorine atom relative to the aldehyde and hydroxyl groups leads to distinct stable conformers and affects intramolecular hydrogen bonding. pg.edu.pl In 2-chloro-3-hydroxybenzaldehyde, the chlorine is ortho to the aldehyde group, exerting a strong steric and inductive effect. pg.edu.pl Shifting the substituents, as in our target compound (2-chloro-4-hydroxy-3-methyl-), alters these intramolecular forces. The hydroxyl group at position 4 can form hydrogen bonds with solvents or other molecules, while the ortho-chloro and meta-methyl groups sterically hinder and electronically influence the reactivity of the adjacent aldehyde group.

The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is a key indicator. Electron-donating groups generally decrease reactivity by making the carbonyl carbon less electrophilic, while electron-withdrawing groups increase it. learncbse.in Therefore, the precise positioning of the -Cl, -OH, and -CH₃ groups in different regioisomers will lead to a unique balance of these effects, resulting in different reaction rates for processes like condensation or oxidation.

| Compound | Key Positional Features | Predicted Effect on Aldehyde Reactivity (towards Nucleophiles) | Predicted Effect on Ring Acidity (pKa of -OH) |

|---|---|---|---|

| Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- | -Cl is ortho to -CHO; -OH is para to -CHO | Increased by ortho-Cl (inductive effect), decreased by para-OH and meta-CH₃ (donating effects). Net effect is complex. | Acidity increased by ortho-Cl and para-CHO (withdrawing effects). |

| Benzaldehyde, 3-chloro-4-hydroxy-2-methyl- | -Cl is meta to -CHO; -OH is para to -CHO | Decreased by para-OH and ortho-CH₃ (donating/steric effects). Meta-Cl has a weaker withdrawing effect on the -CHO group. | Acidity increased by meta-Cl and para-CHO. |

| Benzaldehyde, 5-chloro-2-hydroxy-3-methyl- | -Cl is meta to -CHO; -OH is ortho to -CHO | Strongly influenced by intramolecular H-bonding between ortho-OH and -CHO, which can decrease reactivity. Meta-Cl has a withdrawing effect. | Acidity increased by meta-Cl and ortho-CHO. |

Impact of Different Halogen Substituents

Replacing the chlorine atom in Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- with other halogens (Fluorine, Bromine, Iodine) at the same position (C2) provides insight into how halogen properties affect the molecule. Halogens are unique as they are deactivating towards electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect, yet they direct incoming electrophiles to the ortho and para positions because of their electron-donating resonance effect. researchgate.netresearchgate.net

The reactivity of the benzene (B151609) ring generally decreases as the halogen size increases (F > Cl > Br > I). researchgate.net This is because the inductive electron-withdrawing effect dominates, and electronegativity decreases down the group. However, the ability to stabilize an adjacent positive charge via resonance (pi-donation) is most effective for fluorine due to better orbital overlap with carbon, and decreases for larger halogens. nih.gov

For the aldehyde group's reactivity, the primary influence is the inductive effect. Since fluorine is the most electronegative halogen, a 2-fluoro derivative would be expected to have the most electrophilic (and thus most reactive towards nucleophiles) carbonyl carbon. The reactivity would then be expected to decrease in the order F > Cl > Br > I.

| Property | 2-Fluoro- derivative | 2-Chloro- derivative | 2-Bromo- derivative | 2-Iodo- derivative |

|---|---|---|---|---|

| Halogen Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |

| Predicted Inductive Effect (-I) | Strongest | Strong | Moderate | Weakest |

| Predicted Carbonyl (C=O) IR Frequency | Highest | High | Lower | Lowest |

| Predicted Aldehyde ¹H NMR Chemical Shift (δ) | Highest (most deshielded) | High | Lower | Lowest |

Influence of Hydroxyl and Methoxy (B1213986) Group Positions and Number

The presence, number, and position of hydroxyl (-OH) and methoxy (-OCH₃) groups profoundly impact the electronic environment of the benzaldehyde ring. Both are strong electron-donating groups through resonance, which activates the ring towards electrophilic substitution and decreases the reactivity of the aldehyde group towards nucleophiles. learncbse.in

Comparing Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- with its methoxy analogue, Benzaldehyde, 2-chloro-4-methoxy-3-methyl-, reveals the distinct roles of -OH and -OCH₃. The methoxy group is a purely electron-donating group. The hydroxyl group, however, is amphoteric: it is electron-donating but also has an acidic proton. This allows it to act as a hydrogen bond donor, which can significantly influence solubility, crystal packing, and interaction with biological targets. nih.gov Furthermore, the hydroxyl group can be deprotonated to form a phenoxide ion, which is an extremely powerful electron-donating group.

The acidity of the phenolic proton is itself influenced by other substituents. In the target compound, the electron-withdrawing chloro and aldehyde groups increase the acidity of the 4-hydroxy group, making it more acidic than phenol (B47542) itself.

Adding more hydroxyl groups, such as in a dihydroxy derivative, would further increase the electron density on the ring, likely making the aldehyde group even less reactive towards nucleophiles. The position of these groups is also critical; for example, an ortho-hydroxy group (as in salicylaldehydes) can form a strong intramolecular hydrogen bond with the aldehyde's carbonyl oxygen, which significantly affects its chemical and spectroscopic properties. pg.edu.pl

Structural and Electronic Comparisons with Other Benzaldehyde Derivatives

To place Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- in a broader context, it is useful to compare it with well-known benzaldehyde derivatives like Salicylaldehyde (2-hydroxybenzaldehyde) and Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde).

Salicylaldehyde features a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the aldehyde. This interaction tends to lower the C=O stretching frequency in IR spectroscopy and deshields the hydroxyl proton in ¹H NMR spectroscopy. pg.edu.pl Our target compound lacks this specific ortho-hydroxyl interaction.

Vanillin is structurally similar, possessing a 4-hydroxy group, but has a 3-methoxy group instead of a 3-methyl and lacks the 2-chloro substituent. The methoxy group is a stronger resonance electron-donating group than a methyl group. The absence of the strongly electron-withdrawing 2-chloro group in vanillin makes its aromatic ring more electron-rich and its aldehyde proton less deshielded compared to the target compound.

Spectroscopic data provides a quantitative means for these comparisons.

¹H NMR Spectroscopy : The chemical shift of the aldehyde proton (-CHO) is very sensitive to the electronic environment. Electron-withdrawing groups deshield this proton, shifting it downfield (to a higher ppm value). yale.edudocbrown.info

¹³C NMR Spectroscopy : The carbonyl carbon chemical shift (typically 190-200 ppm) is also diagnostic. Greater electrophilicity of the carbonyl carbon generally corresponds to a more downfield chemical shift. docbrown.info

Infrared (IR) Spectroscopy : The position of the C=O stretching vibration is highly informative. Conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes. Electron-withdrawing substituents tend to increase the frequency, while electron-donating groups decrease it. libretexts.orgspectroscopyonline.com

| Compound | Key Substituents | Typical Aldehyde ¹H NMR Shift (δ, ppm) | Typical Carbonyl ¹³C NMR Shift (δ, ppm) | Typical C=O Stretch (cm⁻¹) |

|---|---|---|---|---|

| Benzaldehyde | None | ~10.0 | ~192.3 | ~1703 |

| Salicylaldehyde | 2-OH | ~9.89 | ~196.5 | ~1666 |

| Vanillin | 4-OH, 3-OCH₃ | ~9.82 | ~191.1 | ~1667 |

| Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- | 2-Cl, 4-OH, 3-CH₃ | Expected >10.0 due to 2-Cl | Expected >192 due to 2-Cl | Expected >1670, complex effects |

The data illustrates that the electronic effects of substituents translate directly into measurable spectroscopic differences, allowing for detailed structural and reactivity comparisons. The 2-chloro substituent in the target compound is expected to have a significant deshielding effect on the aldehyde proton and carbonyl carbon, distinguishing it from analogues like vanillin and salicylaldehyde.

Future Research Directions and Unaddressed Challenges

Development of Stereoselective Synthetic Pathways

The development of synthetic routes that control the three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry. For derivatives of Benzaldehyde (B42025), 2-chloro-4-hydroxy-3-methyl-, future research will likely focus on creating chiral centers in a predictable manner.

Stereoselective synthesis is crucial for producing compounds with specific biological activities or material properties. youtube.com One promising avenue is the stereoselective functionalization of the aldehyde group. nih.gov For instance, the development of catalytic, enantioselective additions to the carbonyl carbon could yield chiral alcohols. This could involve the use of chiral catalysts, such as those based on transition metals or organocatalysts, to control the facial selectivity of nucleophilic attack.

Another area of interest is the diastereoselective synthesis of more complex molecules using Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- as a starting material. rsc.org Reactions that form multiple new stereocenters in a single step, such as aldol (B89426) or Michael reactions, could be designed to proceed with high levels of diastereoselectivity. youtube.com This would enable the efficient construction of complex molecular architectures incorporating the 2-chloro-4-hydroxy-3-methylphenyl moiety.

Exploration of Novel Reaction Pathways and Catalytic Systems

The discovery of new chemical reactions and more efficient catalytic systems is a continuous driver of chemical innovation. For Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-, there are numerous opportunities to explore novel transformations.

One area ripe for exploration is the development of new catalytic systems for the synthesis of this compound and its derivatives. researchgate.net For example, novel hydrotalcite catalysts have been used for the selective synthesis of natural benzaldehydes. researchgate.net Research into new catalysts, such as those based on earth-abundant metals or biocatalysts, could lead to more sustainable and efficient synthetic routes. researchgate.netresearchgate.net The use of supported gold nanoparticles has also shown promise in the synthesis of benzimidazole (B57391) derivatives from aldehydes. mdpi.com

Furthermore, the exploration of tandem or cascade reactions starting from Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- could provide rapid access to complex molecular structures. liberty.edu Such reactions, where multiple bond-forming events occur in a single pot, are highly efficient and can significantly reduce the number of synthetic steps, purification, and waste generation. liberty.edu Research could focus on designing catalytic systems that enable a sequence of reactions, such as a C-H functionalization followed by a cyclization, to build intricate heterocyclic scaffolds. acs.org

Advanced In Situ Spectroscopic Monitoring of Reactions

Understanding the mechanism of a chemical reaction is fundamental to its optimization and control. Advanced in situ spectroscopic techniques offer a powerful window into the reacting system, allowing for the real-time observation of reactants, intermediates, and products.

For reactions involving Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-, techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide invaluable mechanistic insights. acs.orgspectroscopyonline.comyoutube.com These methods can be used to monitor the progress of a reaction, identify transient intermediates, and determine reaction kinetics. youtube.com For example, in situ FTIR could be employed to track the consumption of the aldehyde group and the formation of new functional groups in real-time. acs.org

The data obtained from in situ monitoring can be used to build detailed kinetic models of the reaction, which can then be used to optimize reaction conditions for improved yield, selectivity, and efficiency. acs.org This approach is particularly valuable for complex catalytic cycles where multiple species are present in the reaction mixture.

High-Throughput Screening for New Chemical Transformations

High-throughput screening (HTS) is a powerful methodology for the rapid discovery of new reactions, catalysts, and biologically active compounds from large chemical libraries. nih.gov This approach can be applied to explore the chemical reactivity of Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- on a large scale.

Libraries of potential catalysts, ligands, or reaction partners could be screened against Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- to identify new and unexpected chemical transformations. researchgate.net For instance, a library of diverse organometallic complexes could be screened to find catalysts that promote novel C-H functionalization reactions at the methyl group or the aromatic ring.

Similarly, derivatives of Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- could be synthesized and incorporated into compound libraries for screening in biological assays. thermofisher.comstanford.edu This could lead to the discovery of new drug candidates or chemical probes with interesting biological activities. acs.org Quantitative HTS (qHTS) can provide detailed information on the potency and efficacy of compounds directly from the primary screen, accelerating the discovery process. nih.gov

Computational Design of Novel Derivatives with Engineered Chemical Functionalities

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. These methods can be used to predict the properties and reactivity of molecules, guide the design of new experiments, and provide a deeper understanding of chemical phenomena at the molecular level.

For Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-, computational methods can be employed to design novel derivatives with specific, engineered chemical functionalities. nih.gov For example, density functional theory (DFT) calculations can be used to predict how different substituents on the aromatic ring would affect the electronic properties of the aldehyde group, thereby influencing its reactivity. nih.gov

Molecular docking and other computational techniques could be used to design derivatives of Benzaldehyde, 2-chloro-4-hydroxy-3-methyl- that bind to a specific biological target, such as an enzyme or receptor. nih.gov This in silico design process can significantly streamline the discovery of new bioactive molecules by prioritizing the synthesis of compounds with the highest predicted activity. Furthermore, computational studies can elucidate reaction mechanisms, helping to explain observed selectivity and guide the development of more efficient synthetic methods. nih.gov

Q & A

Q. What are the recommended analytical techniques for characterizing Benzaldehyde, 2-chloro-4-hydroxy-3-methyl-?

Answer: Characterization requires a combination of spectroscopic and chromatographic methods:

- Gas Chromatography-Mass Spectrometry (GC-MS): Use DB-5 MS or equivalent columns for separation, with temperature programming (e.g., 40°C to 300°C at 10°C/min). Monitor diagnostic ions (e.g., m/z 77 for phenyl fragments, m/z 105 for carbonyl-containing fragments) to confirm structural features .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. Adjust mobile phase composition (e.g., acetonitrile/water gradients) to resolve polar hydroxyl and chloro substituents .

- Nuclear Magnetic Resonance (NMR): Use deuterated solvents (e.g., DMSO-d6) for ¹H and ¹³C NMR to assign chloro, hydroxy, and methyl groups. Compare chemical shifts with analogs like 4-hydroxy-3,5-dimethoxybenzaldehyde (δ 9.8 ppm for aldehyde protons) .

Q. What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis or purification steps to avoid inhalation .

- First Aid:

- Toxicology: Due to limited toxicological data, assume acute toxicity and avoid prolonged exposure. Implement engineering controls (e.g., closed systems) during large-scale reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing substituent effects?

Answer: Contradictions often arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

- Multi-Technique Validation: Cross-validate NMR findings with IR (to confirm hydroxyl groups) and high-resolution MS (to rule out isobaric interferences) .

- Computational Modeling: Use density functional theory (DFT) to predict chemical shifts and compare with experimental data. For example, simulate the impact of chloro and methyl groups on aldehyde proton deshielding .

- Sample Purity: Ensure >95% purity via HPLC before analysis. Impurities like residual solvents or by-products (e.g., styrene oxide in oxidation reactions) can skew results .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Answer:

- Catalyst Selection: Use Ce-MOF catalysts for regioselective oxidation or halogenation, which minimize side products (e.g., 80% selectivity for epoxidation over benzaldehyde formation in styrene reactions) .

- Protecting Groups: Protect the hydroxy group with tert-butyldimethylsilyl (TBDMS) ethers during chloro or methyl substitution to prevent undesired side reactions .

- Reaction Monitoring: Track intermediates in real-time using in-situ FTIR or LC-MS. For example, monitor aldehyde oxidation to carboxylic acids under basic conditions .

Q. How can conflicting biological activity data be reconciled in pharmacological studies?

Answer:

- Metabolic Stability Assays: Test compound stability in liver microsomes to identify rapid degradation (e.g., via cytochrome P450 enzymes) that may reduce observed activity .

- Permeability Studies: Use Caco-2 cell models to assess absorption. Benzaldehyde derivatives with logP >2.5 show enhanced permeability but may require co-solvents (e.g., DMSO ≤0.1%) to maintain solubility .

- Dose-Response Curves: Perform assays across a wide concentration range (e.g., 1 nM–100 µM) to account for non-linear effects. For example, benzaldehyde at 50 µM enhances hydrophilic drug absorption but exhibits cytotoxicity at >200 µM .

Q. What methodologies address challenges in quantifying trace impurities during synthesis?

Answer:

- Limit Tests: Use GC-MS with selective ion monitoring (SIM) for impurities like 3-methylbenzaldehyde (m/z 120) or 4-chlorobenzophenone (m/z 215) .

- Standard Addition: Spike samples with known impurity standards (e.g., 4-chlorobenzhydrol) to validate recovery rates (target: 90–110%) .

- Validation Parameters: Establish limits of detection (LOD <0.1%) and quantification (LOQ <0.3%) per ICH guidelines, ensuring method precision (RSD <5%) .

Q. How can computational tools predict the environmental fate of this compound?

Answer:

- QSAR Modeling: Use EPA EPI Suite to estimate biodegradation (e.g., BIOWIN scores) and ecotoxicity (e.g., LC50 for aquatic organisms). Chloro substituents typically reduce biodegradability .

- Molecular Dynamics (MD): Simulate interactions with soil organic matter to predict adsorption coefficients (Koc). Hydroxy and chloro groups increase binding affinity, reducing leaching potential .

Q. What advanced techniques elucidate reaction mechanisms involving this compound?

Answer:

- Isotopic Labeling: Introduce ¹⁸O or ²H at the hydroxy group to track participation in acid-catalyzed reactions (e.g., esterification) via MS fragmentation patterns .

- Kinetic Isotope Effects (KIE): Compare reaction rates of protiated vs. deuterated aldehydes to identify rate-determining steps (e.g., C-H bond cleavage in oxidation) .

- In-Situ Spectroscopy: Use Raman spectroscopy to monitor intermediate formation (e.g., enolates or Schiff bases) during condensation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.